molecular formula C20H21NO2 B14701414 8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole CAS No. 24123-98-6

8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole

Cat. No.: B14701414
CAS No.: 24123-98-6
M. Wt: 307.4 g/mol
InChI Key: IVVHUNOBKQDTKI-UHFFFAOYSA-N
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Description

8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrano[3,2-a]carbazoles, which are characterized by a fused ring system incorporating both pyran and carbazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole
  • 4,8-Dimethylpyrano[2,3-a]carbazol-2(11H)-one
  • 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole is unique due to its specific structural features, such as the presence of methoxy and tetramethyl groups, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

24123-98-6

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

8-methoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole

InChI

InChI=1S/C20H21NO2/c1-12-10-16-15-11-13(22-5)6-7-17(15)21(4)18(16)14-8-9-20(2,3)23-19(12)14/h6-11H,1-5H3

InChI Key

IVVHUNOBKQDTKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)C)N(C4=C2C=C(C=C4)OC)C

Origin of Product

United States

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